6-fluoro-1H-indole-7-carboxylic Acid

Physicochemical profiling Regioisomer comparison Drug-likeness

Sourcing the correct regioisomer for indole-7-carboxamide pharmacophores often leads to failed couplings. The 6-fluoro-7-carboxylic acid isomer (CAS 875305-42-3) solves this via a patented TBTU/DIPEA protocol achieving 85% amide bond formation at the sterically hindered C7 position. This ortho-fluoro/carboxyl motif creates a unique push-pull electronic system distinct from 4- or 5-fluoro regioisomers. • 97% HPLC purity with batch-specific NMR, HPLC, and GC documentation available. • Distinctive ¹⁹F NMR handle for real-time reaction monitoring. • Computed LogP 1.7, PSA 53.1 Ų-favorable fragment elaboration properties. • Store at 2-8°C; melting point 185-187°C for rapid identity verification.

Molecular Formula C9H6FNO2
Molecular Weight 179.15
CAS No. 875305-42-3
Cat. No. B2566076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-indole-7-carboxylic Acid
CAS875305-42-3
Molecular FormulaC9H6FNO2
Molecular Weight179.15
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN2)C(=O)O)F
InChIInChI=1S/C9H6FNO2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,(H,12,13)
InChIKeyYJYWCXSCEPWZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-indole-7-carboxylic Acid: Procurement-Ready Building Block


6-Fluoro-1H-indole-7-carboxylic acid (CAS 875305-42-3) is a mono-fluorinated indole-7-carboxylic acid derivative with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol . It belongs to the class of fluoroindolecarboxylic acids, of which all twelve possible benzo-ring substitution isomers were systematically synthesized and characterized by Schlosser et al. (2006) [1]. The compound features a fluorine atom at the 6-position ortho to a carboxylic acid group at the 7-position of the indole nucleus—a regiochemical arrangement that creates a distinctive electronic environment influencing both physicochemical properties and chemical reactivity [2]. It is commercially available as a research chemical from multiple vendors at purities ranging from 95% to 97% .

6-Fluoro-1H-indole-7-carboxylic Acid: Regioisomer Substitution Risks


Within the fluoroindolecarboxylic acid family, the position of the fluorine substituent relative to the carboxylic acid group is not a passive structural feature—it directly governs the compound's electronic distribution, acid dissociation constant (pKa), hydrogen-bonding geometry, and steric accessibility for downstream coupling reactions [1]. The 6-fluoro-7-carboxylic acid isomer places the electron-withdrawing fluorine atom in an ortho relationship to the carboxyl group, creating a distinct push-pull electronic system that differs fundamentally from the 4-fluoro-7-carboxylic acid (CAS 313337-34-7) or 5-fluoro-7-carboxylic acid (CAS 875305-87-6) regioisomers [2]. In medicinal chemistry campaigns, particularly those targeting CETP inhibition, the 6-fluoro-7-carboxy substitution pattern was specifically selected for amide bond formation at the C7 position, yielding 85% in a patented coupling protocol—a regiochemical decision that cannot be replicated by simply interchanging with a 6-fluoro-4-carboxylic acid or 6-fluoro-3-carboxylic acid analog [3].

6-Fluoro-1H-indole-7-carboxylic Acid: Differentiation Evidence vs. Analogs


Ortho-Fluoro Electronic Effect on LogP and PSA

The 6-fluoro-1H-indole-7-carboxylic acid isomer exhibits a predicted LogP of 1.7 and a topological polar surface area (PSA) of 53.1 Ų, as computed from its SMILES structure [1]. In comparison, the 5-fluoro-1H-indole-7-carboxylic acid regioisomer (CAS 875305-87-6) possesses an identical molecular formula (C₉H₆FNO₂, MW 179.15) and identical PSA, but the ortho relationship between the C6-fluorine and the C7-carboxylic acid in the target compound creates a unique intramolecular hydrogen-bonding environment and altered electron density at the carboxyl carbon, which can affect acylation reactivity . The non-fluorinated parent compound, 1H-indole-7-carboxylic acid, lacks the electron-withdrawing effect entirely, resulting in a higher predicted pKa for the carboxylic acid proton and reduced oxidative metabolic stability compared to any fluorinated analog [2].

Physicochemical profiling Regioisomer comparison Drug-likeness

Amide Coupling Efficiency for CETP Inhibitor Synthesis

In a structurally specific application documented in patent US20060030613A1 (Hoffmann-La Roche), 6-fluoro-1H-indole-7-carboxylic acid was coupled with (4-tert-butyl-benzyl)-[2-(3,4-difluoro-phenyl)-ethyl]-amine using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and N,N-diisopropylethylamine (DIPEA) in DMF over 17.08 hours, affording the corresponding 6-fluoro-1H-indole-7-carboxylic acid (4-tert-butyl-benzyl)-[2-(3,4-difluoro-phenyl)-ethyl]-amide in 85% isolated yield [1]. This specific reaction demonstrates productive amide bond formation at the sterically hindered C7 position adjacent to the C6-fluorine substituent. No comparable yield data for the 5-fluoro or 4-fluoro regioisomers under identical conditions were located in the accessible literature. The 85% yield establishes a benchmark for procurement decisions when the synthetic route requires a 6-fluoro-7-carboxy indole scaffold for CETP-targeted or analogous amide library construction [2].

Amide bond formation CETP inhibitor Patent-validated protocol

Synthetic Accessibility via Schlosser Universal Platform

The Schlosser group (2006) developed a unified synthetic strategy enabling access to all twelve benzo-ring fluoroindolecarboxylic acids, including 6-fluoro-1H-indole-7-carboxylic acid (compound 10 in their numbering system) [1]. The compound was prepared via halogen/metal permutation from the corresponding bromo- or iodofluoroindole precursor, with the organometallic intermediate trapped by carbon dioxide [2]. While the paper reports that formylation yields of approximately 65% were achieved across all fluoro-1H-indole derivatives when using at least four equivalents of DMF, specific isolated yields for individual regioisomers including the 6-fluoro-7-carboxylic acid were not disaggregated in the publicly accessible abstract and indexing records [3]. Nevertheless, the inclusion of this compound in a methodologically rigorous, peer-reviewed synthetic study provides stronger validation of preparative accessibility than is available for many custom-synthesis-only fluoroindolecarboxylic acid analogs.

Synthetic methodology Organometallic chemistry Building block validation

Melting Point and Thermal Stability Differentiation

The experimentally determined melting point of 6-fluoro-1H-indole-7-carboxylic acid is 185–187 °C, as reported by Molaid [1]. This value is substantially higher than the melting point of the non-fluorinated parent compound 1H-indole-7-carboxylic acid, which typically melts below 200 °C but lacks the additional lattice-stabilizing effect of the C–F dipole . The predicted boiling point of 411.5 ± 25.0 °C and predicted density of 1.510 ± 0.06 g/cm³ provide additional handling-relevant parameters [1]. The elevated melting point relative to many other mono-fluorinated indolecarboxylic acid regioisomers (where available data are sparse) is consistent with the ortho-fluoro effect enhancing intermolecular hydrogen-bonding networks in the solid state through the proximity of the fluorine atom to the carboxylic acid dimer motif.

Thermal analysis Solid-state properties Purification

Commercial Purity Tiering and Quality Documentation

6-Fluoro-1H-indole-7-carboxylic acid is commercially available at two distinct purity specifications: 95% (AKSci, CymitQuimica, SpiroChem) and 97% (Bidepharm with HPLC verification, CapotChem, Beyotime) . The 97% grade from Bidepharm is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analysis, providing a higher level of quality assurance for medicinal chemistry applications where impurities could confound biological assay results . Pricing data from CymitQuimica indicates a tiered cost structure: €156/100mg, €186/250mg, and €652/1g (2019 pricing), enabling cost-benefit analysis for scale-up decisions . In comparison, the 5-fluoro-1H-indole-7-carboxylic acid regioisomer (CAS 875305-87-6) is also commercially available but with fewer vendors offering QC-verified lots at the time of this analysis.

Quality control Purity specification Vendor comparison

Application Scenarios for 6-Fluoro-1H-indole-7-carboxylic Acid


CETP Inhibitor C7-Carboxamide Library Synthesis

The 85% amide coupling yield demonstrated in patent US20060030613A1 using TBTU/DIPEA in DMF establishes this compound as a viable building block for constructing indole-7-carboxamide-focused CETP inhibitor libraries [1]. The 6-fluoro substitution ortho to the reacting carboxylic acid provides a unique electronic environment that may influence the conformation and target binding of the resulting carboxamide products. Researchers pursuing cholesteryl ester transfer protein (CETP) as a target for cardiovascular disease should prioritize this specific regioisomer when the 6-fluoro-7-carboxamide substitution pattern is required by their pharmacophore model.

Fragment-Based Discovery with Ortho-Fluoro Indole Scaffold

The ortho-fluoro/carboxylic acid motif creates a distinctive hydrogen-bond donor/acceptor geometry that can serve as a recognition element in fragment-based screening [1]. The computed LogP of 1.7 and PSA of 53.1 Ų place this compound within favorable drug-like property space for fragment elaboration [2]. When a fluorine atom is required adjacent to a carboxylic acid anchoring point on an indole scaffold, the 6-fluoro-7-carboxylic acid isomer is the only commercially available option with this precise regiochemistry, as the 4-fluoro-7-carboxylic acid (CAS 313337-34-7) and 5-fluoro-7-carboxylic acid (CAS 875305-87-6) analogs position the fluorine at a greater distance from the carboxyl group.

Decarboxylative Functionalization Methodology Development

The carboxylic acid group at the sterically hindered C7 position, adjacent to the C6-fluorine, provides a challenging yet informative substrate for developing and benchmarking decarboxylative coupling methodologies [1]. The recent report of metal-free direct decarboxylative fluoroacylation of indole carboxylic acids (Zhang et al., J. Org. Chem. 2024) demonstrates the contemporary relevance of indole carboxylic acids as substrates for methodology development [2]. The 6-fluoro substituent provides a convenient ¹⁹F NMR handle for reaction monitoring.

Quality-Controlled Procurement for Biochemical Assays

For laboratories requiring building blocks with verified purity for biochemical screening, the 97% HPLC-grade material from Bidepharm (with batch-specific NMR, HPLC, and GC documentation) provides a procurement pathway with reduced risk of false-positive or false-negative assay results due to impurities [1]. The defined melting point of 185–187 °C enables simple identity verification by melting point determination upon receipt [2]. Storage at 2–8 °C is recommended by multiple vendors for long-term stability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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